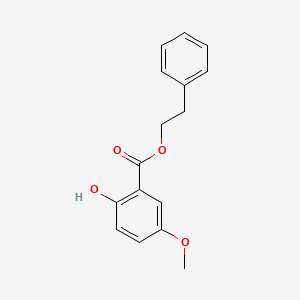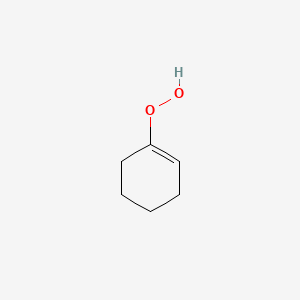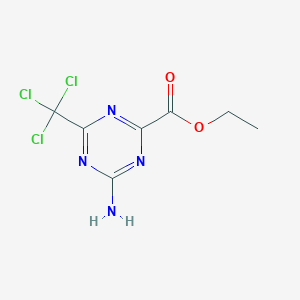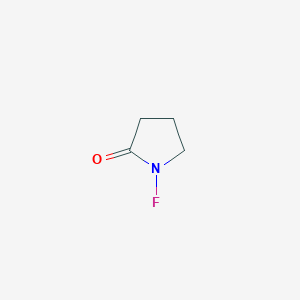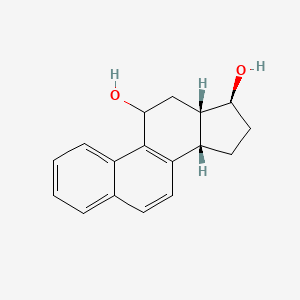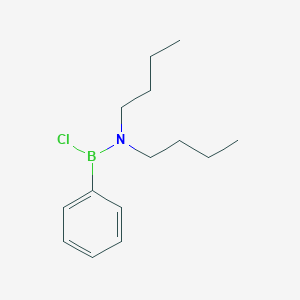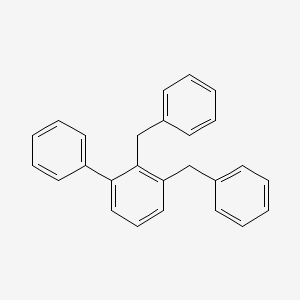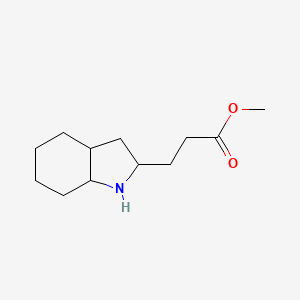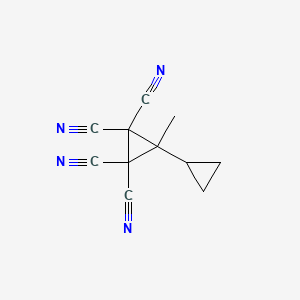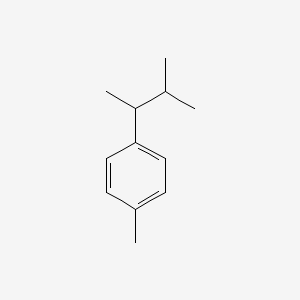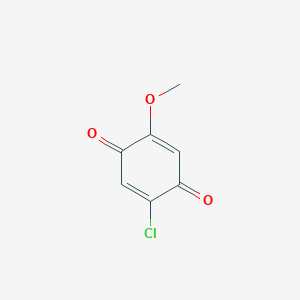![molecular formula C7H14N2O3 B14697333 methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate CAS No. 34375-74-1](/img/structure/B14697333.png)
methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate is a compound belonging to the carbamate family Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate or carbamoyl chloride. One common method is the reaction of ethyl isocyanate with N-ethoxycarbonylimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate (DMC) have been developed. DMC is a safer and more environmentally friendly reagent that can be used to produce carbamates through transcarbamoylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with similar properties but less complex structure.
Ethyl carbamate: Another related compound with different alkyl groups.
N-phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
34375-74-1 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(9-12-5-2)8-7(10)11-3/h4-5H2,1-3H3,(H,8,9,10) |
Clé InChI |
BFPYGRSMHISTQB-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N/OCC)/NC(=O)OC |
SMILES canonique |
CCC(=NOCC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


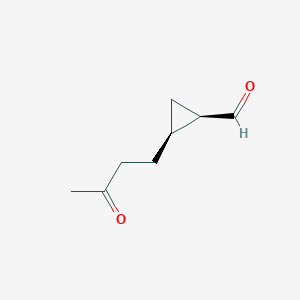
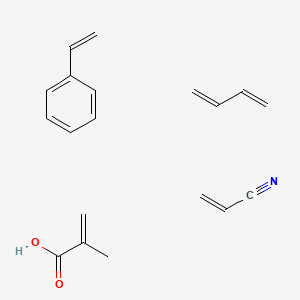
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
